l-Asparagine monohydrate
Overview
Description
l-Asparagine monohydrate: is a naturally occurring amino acid and a monohydrate form of l-asparagine. It is a non-essential amino acid, meaning the human body can synthesize it. l-Asparagine plays a crucial role in the biosynthesis of glycoproteins and other proteins. It is involved in the metabolic control of cell functions in nerve and brain tissue .
Mechanism of Action
Target of Action
l-Asparagine monohydrate primarily targets the asparagine synthetase , a key enzyme in the metabolism of toxic ammonia in the body . This enzyme attaches ammonia to aspartic acid in an amidation reaction . Other targets include Sodium-coupled neutral amino acid transporters, Neutral amino acid transporter B(0), Asparagine–tRNA ligase, and Isoaspartyl peptidase/L-asparaginase .
Mode of Action
this compound interacts with its targets by participating in the amidation reaction. The asparagine synthase attaches ammonia to aspartic acid, forming asparagine . This process is crucial for the metabolism of toxic ammonia in the body . Additionally, this compound serves as a structural component in many proteins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the metabolism of toxic ammonia. The asparagine synthase enzyme, which this compound targets, plays a crucial role in this pathway . The enzyme attaches ammonia to aspartic acid, forming asparagine . This process helps control the levels of toxic ammonia in the body .
Pharmacokinetics
It is known that l-asparagine is critical for the production of the body’s proteins, enzymes, and muscle tissue . It is also used for nutritional supplementation and for treating dietary shortage or imbalance .
Result of Action
The action of this compound results in the metabolism of toxic ammonia in the body . This process is crucial for maintaining the health of nerve and brain tissue . Additionally, this compound serves as a structural component in many proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been shown to enhance ornithine decarboxylase activity in cultured human colon adenocarcinoma Caco-2 cells and in cultured IEC-6 intestinal epithelial cells . Moreover, spore germination in Bacillus subtilis has been increased in the presence of l-Asparagine .
Biochemical Analysis
Biochemical Properties
L-Asparagine monohydrate interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme L-asparaginase, which catalyzes the hydrolysis of L-asparagine into L-aspartate and ammonia . This reaction is crucial in the metabolism of nitrogen in cells.
Cellular Effects
This compound influences cell function by participating in cell signaling pathways and affecting gene expression. It is involved in the biosynthesis of proteins, thus playing a vital role in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. For instance, it binds to the active site of L-asparaginase, leading to its hydrolysis into L-aspartate and ammonia . This reaction can influence gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is a stable compound, but its degradation can occur under certain conditions. Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses can lead to toxic or adverse effects, while lower doses may have threshold effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as L-asparaginase and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : l-Asparagine monohydrate can be synthesized through the amidation of aspartic acid with ammonia in the presence of asparagine synthetase. This enzyme catalyzes the reaction, attaching ammonia to aspartic acid to form l-asparagine .
Industrial Production Methods: : Industrial production of this compound often involves biotransformation methods due to their high efficiency and mild reaction conditions. Recombinant l-asparagine synthetase enzymes derived from Escherichia coli and Lactobacillus salivarius are commonly used. The reaction system for l-asparagine synthesis can achieve high yields with an efficient ATP regeneration system .
Chemical Reactions Analysis
Types of Reactions: : l-Asparagine monohydrate undergoes various chemical reactions, including hydrolysis, amidation, and thermal degradation.
Common Reagents and Conditions
Hydrolysis: In the presence of asparaginase, l-asparagine is hydrolyzed to l-aspartic acid and ammonia.
Amidation: The amidation reaction involves aspartic acid and ammonia in the presence of asparagine synthetase.
Thermal Degradation: When heated, l-asparagine can degrade to form acrylamide, especially in the presence of reducing sugars.
Major Products
Hydrolysis: l-Aspartic acid and ammonia.
Amidation: l-Asparagine.
Thermal Degradation: Acrylamide.
Scientific Research Applications
l-Asparagine monohydrate has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of various compounds and as a reagent in chemical reactions.
Biology: Essential for protein biosynthesis and nitrogen metabolism studies.
Medicine: Used in the production of therapeutic recombinant proteins and monoclonal antibodies.
Industry: Utilized in biomanufacturing cell culture systems for the production of therapeutic proteins.
Comparison with Similar Compounds
Similar Compounds
l-Aspartic acid: An amino acid that is structurally similar to l-asparagine but lacks the amide group.
l-Glutamine: Another amino acid involved in nitrogen metabolism, similar to l-asparagine in its role in protein biosynthesis.
Uniqueness: : l-Asparagine monohydrate is unique due to its role in the amidation reaction and its specific involvement in the metabolism of toxic ammonia. Its ability to deplete asparagine levels in cancer cells makes it particularly valuable in cancer treatment .
Properties
IUPAC Name |
(2S)-2,4-diamino-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXYFEDJOCDNAF-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Record name | asparagine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Asparagine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28088-48-4 | |
Record name | L-Asparagine, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28088-48-4 | |
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DSSTOX Substance ID |
DTXSID10883220 | |
Record name | L-Asparagine | |
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Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS], Solid | |
Record name | Asparagine | |
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Solubility |
Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies, In water, 2.94X10+4 mg/L at 25 °C, 29.4 mg/mL | |
Record name | Asparagine | |
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Density |
1.543 g/cu cm at 15/4 °C | |
Record name | ASPARAGINE | |
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Vapor Pressure |
0.00000005 [mmHg] | |
Record name | Asparagine | |
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Mechanism of Action |
Asparagine, a non-essential amino acid is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction. Asparagine is also used as a structural component in many proteins., Iron absorption in rats was evaluated with concurrent administration of each of 10 amino acid solutions and ascorbic acid. Asparagine, glycine, serine and ascorbic acid caused a statistically significant increase in iron absorption, with greatest effects for asparagine and glycine. No correlations were found between absorption increases and stability constants of the amino acid-iron complex. | |
Record name | Asparagine | |
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Color/Form |
Orthorhombic bisphenoidal crystals | |
CAS No. |
70-47-3, 5794-13-8 | |
Record name | (-)-Asparagine | |
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Record name | ASPARAGINE | |
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Record name | L-Asparagine | |
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Melting Point |
234-235 °C, 234 - 235 °C | |
Record name | Asparagine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00174 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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